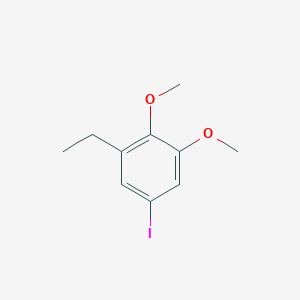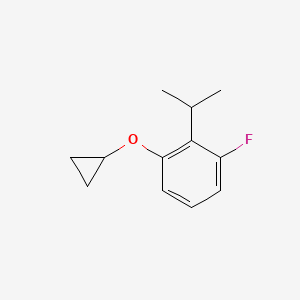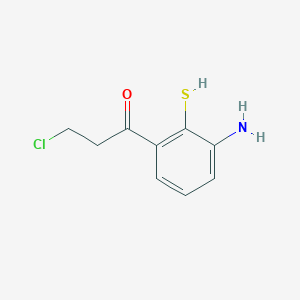![molecular formula C14H8Cl3N3S B14057269 7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B14057269.png)
7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and dichlorophenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Methylthio group addition: This step may involve nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the removal of the chloro groups or reduction of other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various functionalized derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
7-Chloro-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidine: Lacks the methylthio group.
6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine: Lacks the chloro group at position 7.
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine: Lacks the dichlorophenyl group.
Uniqueness
The presence of the chloro, dichlorophenyl, and methylthio groups in 7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine may confer unique chemical and biological properties, making it distinct from similar compounds.
特性
分子式 |
C14H8Cl3N3S |
|---|---|
分子量 |
356.7 g/mol |
IUPAC名 |
7-chloro-6-(2,6-dichlorophenyl)-2-methylsulfanylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H8Cl3N3S/c1-21-14-18-6-7-5-8(12(17)19-13(7)20-14)11-9(15)3-2-4-10(11)16/h2-6H,1H3 |
InChIキー |
VTYMAIZQZGURGC-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)








